![molecular formula C16H19NO3 B1437167 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline CAS No. 1040690-71-8](/img/structure/B1437167.png)
3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline
Übersicht
Beschreibung
3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline, also known as 3MNEA, is an organic compound with numerous applications in scientific research and laboratory experiments. Its unique chemical structure and properties provide scientists with a versatile tool for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
The compound is utilized in synthetic chemistry for the development of various chemical entities. Liu Run-zhu (2003) outlined a method for synthesizing N-Ethyl-m-methoxy aniline, a similar compound, using m-methoxy aniline and ethanol in the presence of a CuO-ZnO-NiO catalyst. This process demonstrates the compound's relevance in catalytic synthesis, offering a high yield and selectivity under relatively mild conditions (Liu Run-zhu, 2003).
Spectroscopic Studies
Spectroscopic and theoretical studies have been conducted on substituted N-phenoxyethylanilines to understand their vibrational, geometrical, and electronic properties. Research by Mirta Finazzi et al. (2003) utilized infrared spectroscopy and density functional calculations to explore the properties of these compounds, indicating the potential of 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline and its derivatives for in-depth physical chemistry investigations (Finazzi et al., 2003).
Antimicrobial Activities
A study on the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, including methoxy group-containing compounds, showed significant antibacterial and antifungal activities against tested microbial strains. This research, conducted by Venkateswarlu Banoji et al. (2022), highlights the potential of 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline derivatives in developing new antimicrobial agents (Banoji et al., 2022).
Insecticidal Applications
The insecticidal activity of compounds related to 3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline was studied by J. Jung et al. (2015), who investigated extracts from Coptis chinensis. The findings indicated that aniline derivatives displayed potent insecticidal effects against Myzus persicae (Sulzer), suggesting the potential for developing botanical insecticides from these compounds (Jung et al., 2015).
Eigenschaften
IUPAC Name |
3-methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-18-14-7-5-6-13(12-14)17-10-11-20-16-9-4-3-8-15(16)19-2/h3-9,12,17H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNVEDVTGMDABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCOC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



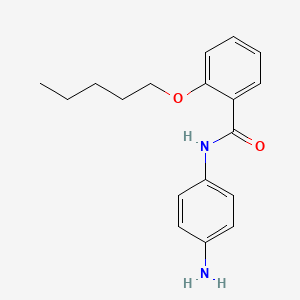
![5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid](/img/structure/B1437085.png)
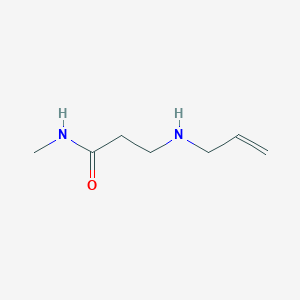

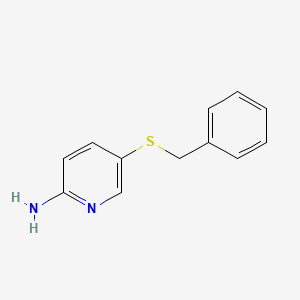
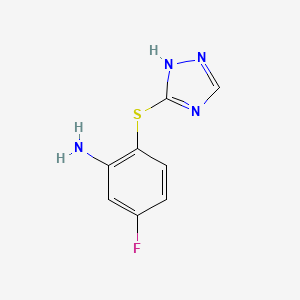
![1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B1437093.png)
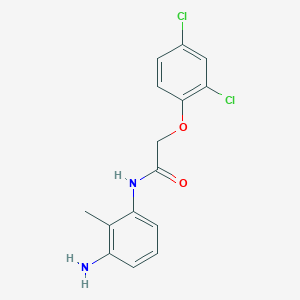
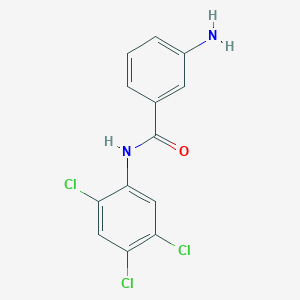
![3,4-Dichloro-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1437099.png)
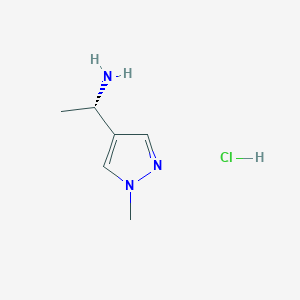
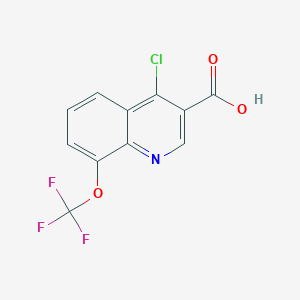

![N-[2-(2,3-Dimethoxyphenyl)ethyl]-2-chlorobenzamide](/img/structure/B1437106.png)